molecular formula C24H20N2O5 B2920662 1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-6-oxopyridine-3-carboxylic acid CAS No. 2416237-23-3

1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-6-oxopyridine-3-carboxylic acid

Katalognummer: B2920662
CAS-Nummer: 2416237-23-3
Molekulargewicht: 416.433
InChI-Schlüssel: ARKMLRZFIFOJQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a four-membered azetidine ring protected by the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, conjugated to a 6-oxopyridine-3-carboxylic acid moiety. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its orthogonality and ease of removal under mild basic conditions .

Eigenschaften

IUPAC Name

1-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-6-oxopyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c27-22-10-9-15(23(28)29)11-26(22)16-12-25(13-16)24(30)31-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,16,21H,12-14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKMLRZFIFOJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N5C=C(C=CC5=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-6-oxopyridine-3-carboxylic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the azetidine nitrogen with the Fmoc group. This is usually achieved by reacting azetidine with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Pyridine Carboxylic Acid Attachment: The final step involves the coupling of the Fmoc-protected azetidine with a pyridine carboxylic acid derivative. This can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of automated synthesizers and continuous flow reactors to ensure consistent production quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-6-oxopyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring or the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base

Biologische Aktivität

1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-6-oxopyridine-3-carboxylic acid, commonly referred to as Fmoc-Azetidine, is a synthetic compound utilized primarily in peptide synthesis and medicinal chemistry. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and reactivity in biological applications. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C21H18N4O4
  • Molecular Weight : 390.4 g/mol
  • CAS Number : 1511834-90-4

The biological activity of Fmoc-Azetidine is largely attributed to its role as a protecting group in peptide synthesis. The Fmoc group allows for selective protection of amino groups during chemical reactions, facilitating the formation of complex peptides without unwanted side reactions. Upon exposure to mild basic conditions, the Fmoc group can be removed, revealing the free amino group for further reactions.

Anticancer Activity

Research indicates that compounds similar to Fmoc-Azetidine exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of azetidine compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest.

Antimicrobial Properties

Fmoc-Azetidine has shown promise in antimicrobial applications. In vitro studies reveal that it possesses activity against various bacterial strains, suggesting potential use in developing new antibiotics. The compound's ability to disrupt bacterial cell membranes may play a critical role in its antimicrobial efficacy.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of certain proteases or kinases, which are crucial targets in cancer therapy and other diseases.

Case Studies

Study Findings Reference
Study on Anticancer ActivityDemonstrated that azetidine derivatives induce apoptosis in cancer cells through caspase activation.
Antimicrobial EfficacyShowed effectiveness against Gram-positive and Gram-negative bacteria; potential for antibiotic development.
Enzyme Inhibition StudyIdentified as a potent inhibitor of specific kinases involved in cancer progression.

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

Azetidine vs.

Heterocycle Impact : Pyridine and imidazole groups introduce aromaticity and hydrogen-bonding sites, enhancing interactions with biological targets like enzymes or nucleic acids .

Safety Profiles : Fmoc-protected compounds consistently exhibit acute toxicity and irritation hazards, necessitating stringent handling protocols .

Synthetic Utility : The Fmoc group’s UV activity (~300 nm) allows for real-time monitoring during SPPS, a critical advantage over tert-butoxycarbonyl (Boc) protections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-6-oxopyridine-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves Fmoc (9-fluorenylmethyloxycarbonyl) protection of the azetidine ring, followed by coupling with 6-oxopyridine-3-carboxylic acid derivatives. Key steps include:

  • Azetidine Activation : Use of carbodiimide-based coupling agents (e.g., DCC or EDC) with HOBt for amide bond formation.
  • Fmoc Deprotection : Controlled cleavage with piperidine in DMF to avoid side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for high-purity isolation .
    • Validation : Confirm identity via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS).

Q. What spectroscopic characterization methods are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR to verify Fmoc aromatic protons (δ 7.2–7.8 ppm) and azetidine/oxopyridine backbone signals. 13^{13}C NMR to confirm carbonyl groups (e.g., Fmoc C=O at ~155 ppm, pyridone C=O at ~165 ppm).
  • Mass Spectrometry : HRMS (ESI or MALDI) to validate molecular weight (calculated for C24_{24}H20_{20}N2_2O5_5: 416.14 g/mol).
  • HPLC : Purity assessment using reverse-phase C18 columns (≥98% purity threshold) with UV detection at 254 nm .

Advanced Research Questions

Q. How does the steric hindrance of the Fmoc group influence the reactivity of the azetidine ring in further derivatization?

  • Methodological Answer :

  • Steric Effects : The bulky Fmoc group reduces nucleophilicity at the azetidine nitrogen, requiring optimized reaction conditions (e.g., elevated temperatures or microwave-assisted synthesis).
  • Case Study : Kinetic studies comparing Fmoc-protected vs. Boc-protected azetidines show a 2–3× slower reaction rate in SN2 substitutions due to steric interference.
  • Mitigation : Use of polar aprotic solvents (DMF, DMSO) to enhance solubility and reduce aggregation .

Q. What strategies can mitigate decomposition during prolonged storage?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Fmoc group. Desiccants (silica gel) are critical to avoid moisture-induced degradation .
  • Stability Studies : Accelerated aging experiments (40°C/75% RH for 4 weeks) with periodic HPLC monitoring to identify degradation products (e.g., free azetidine or fluorenylmethanol).
  • Formulation : Lyophilization in the presence of cryoprotectants (trehalose) enhances shelf-life .

Q. How to address discrepancies in reported toxicity profiles across different safety data sheets?

  • Data Contradiction Analysis :

  • Conflict : Some SDS report acute oral toxicity (H302) and skin irritation (H315) , while others lack ecotoxicological data .
  • Resolution : Adopt the precautionary principle:
  • In Vitro Testing : Conduct MTT assays on HEK293 or HepG2 cells to determine IC50_{50} values.
  • Handling Protocols : Use NIOSH-certified respirators (N95) and double-gloving with nitrile gloves during synthesis .
  • Waste Disposal : Neutralize acidic/basic residues before incineration to minimize environmental release .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.